molecular formula C27H26N2O7S B2579694 diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 324045-05-8

diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2579694
CAS No.: 324045-05-8
M. Wt: 522.57
InChI Key: NEVQJHHHOFYKDP-UHFFFAOYSA-N
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Description

Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a benzo[de]isoquinoline core, a thiophene ring, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzo[de]isoquinoline core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and amines.

    Attachment of the butanamido group: This step involves the reaction of the benzo[de]isoquinoline derivative with butanoyl chloride in the presence of a base.

    Formation of the thiophene ring: This can be synthesized via a Hantzsch thiophene synthesis, involving the reaction of a β-keto ester with sulfur and an α-haloketone.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzo[de]isoquinoline core, potentially forming alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The benzo[de]isoquinoline core can be used in the design of fluorescent probes for detecting various ions and molecules.

    Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Biological Imaging: Its fluorescent properties can be exploited for imaging applications in biological systems.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. In electronic applications, its conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate
  • Benzo[de]isoquinoline derivatives
  • Thiophene-based compounds

Uniqueness

This compound is unique due to its combination of a benzo[de]isoquinoline core and a thiophene ring, which imparts distinct electronic and optical properties. Its ester functionalities also provide sites for further chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7S/c1-4-35-26(33)20-15(3)22(27(34)36-5-2)37-23(20)28-19(30)13-8-14-29-24(31)17-11-6-9-16-10-7-12-18(21(16)17)25(29)32/h6-7,9-12H,4-5,8,13-14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQJHHHOFYKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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